Spr741 (tfa)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Spr741 (tfa) is a novel polymyxin B derivative that acts as an antibiotic adjuvant. It is designed to enhance the permeability of the outer membrane of Gram-negative bacteria, thereby potentiating the activity of coadministered antibiotics. This compound has minimal intrinsic antibacterial activity and reduced nephrotoxicity compared to polymyxin B .
準備方法
Spr741 (tfa) is synthesized through a series of chemical reactions involving polymyxin B. The synthetic route includes the modification of the polymyxin B structure to reduce its positive charge and remove the highly lipophilic fatty-acid side chain, which are responsible for its nephrotoxicity . The preparation involves precise pH control and the use of specific reagents to ensure high yield and purity . Industrial production methods typically involve large-scale synthesis using optimized reaction conditions to produce the compound in bulk .
化学反応の分析
Spr741 (tfa) undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one atom or group of atoms with another, often using specific reagents and conditions
Common reagents used in these reactions include formic acid, trifluoroacetic acid, and various organic solvents. The major products formed from these reactions are derivatives of Spr741 (tfa) with modified chemical properties .
科学的研究の応用
Spr741 (tfa) has a wide range of scientific research applications, including:
作用機序
Spr741 (tfa) enhances the permeability of the outer membrane of Gram-negative bacteria by interacting with the lipid components of the membrane. This interaction disrupts the membrane integrity, allowing coadministered antibiotics to penetrate more effectively. The molecular targets include the lipopolysaccharides and phospholipids in the bacterial outer membrane .
類似化合物との比較
Spr741 (tfa) is unique compared to other polymyxin derivatives due to its reduced nephrotoxicity and minimal intrinsic antibacterial activity. Similar compounds include:
Polymyxin B: An older antibiotic with higher nephrotoxicity and intrinsic antibacterial activity.
Minocycline: Often used in combination with Spr741 (tfa) for enhanced antibacterial activity.
Rifampin: Another antibiotic that shows increased activity when used with Spr741 (tfa).
Spr741 (tfa) stands out due to its ability to potentiate a wide range of antibiotics, making it a valuable tool in the fight against multidrug-resistant bacterial infections .
特性
分子式 |
C46H74F3N13O15 |
---|---|
分子量 |
1106.2 g/mol |
IUPAC名 |
(2S,3R)-2-acetamido-3-hydroxy-N-[(2R)-3-hydroxy-1-oxo-1-[[(3S,6S,9S,12S,15R,18S,21S)-6,9,18-tris(2-aminoethyl)-15-benzyl-3-[(1R)-1-hydroxyethyl]-12-(2-methylpropyl)-2,5,8,11,14,17,20-heptaoxo-1,4,7,10,13,16,19-heptazacyclotricos-21-yl]amino]propan-2-yl]butanamide;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C44H73N13O13.C2HF3O2/c1-22(2)19-31-40(66)52-27(11-15-45)36(62)51-29(13-17-47)39(65)57-34(23(3)59)43(69)48-18-14-30(53-42(68)33(21-58)56-44(70)35(24(4)60)49-25(5)61)38(64)50-28(12-16-46)37(63)55-32(41(67)54-31)20-26-9-7-6-8-10-26;3-2(4,5)1(6)7/h6-10,22-24,27-35,58-60H,11-21,45-47H2,1-5H3,(H,48,69)(H,49,61)(H,50,64)(H,51,62)(H,52,66)(H,53,68)(H,54,67)(H,55,63)(H,56,70)(H,57,65);(H,6,7)/t23-,24-,27+,28+,29+,30+,31+,32-,33-,34+,35+;/m1./s1 |
InChIキー |
NLLNCTVHZKAIMM-CWNAQSEYSA-N |
異性体SMILES |
C[C@H]([C@H]1C(=O)NCC[C@@H](C(=O)N[C@H](C(=O)N[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N1)CCN)CCN)CC(C)C)CC2=CC=CC=C2)CCN)NC(=O)[C@@H](CO)NC(=O)[C@H]([C@@H](C)O)NC(=O)C)O.C(=O)(C(F)(F)F)O |
正規SMILES |
CC(C)CC1C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NCCC(C(=O)NC(C(=O)NC(C(=O)N1)CC2=CC=CC=C2)CCN)NC(=O)C(CO)NC(=O)C(C(C)O)NC(=O)C)C(C)O)CCN)CCN.C(=O)(C(F)(F)F)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。